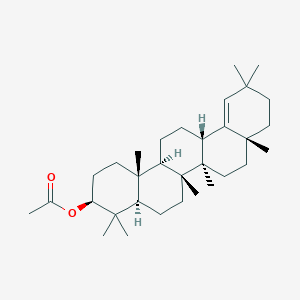

Germanicol acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Germanicol acetate, also known as (3β)-olean-18-en-3-yl acetate, is a pentacyclic triterpenoid compound. It is derived from germanicol, a naturally occurring triterpene found in various plant species. The molecular formula of this compound is C₃₂H₅₂O₂, and it has a molecular weight of 468.75 g/mol . This compound is known for its bioactive properties and has been the subject of various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of germanicol acetate can be achieved through several methods. One notable method involves the total synthesis of germanicol, followed by acetylation. The synthesis begins with farnesyl acetate as the starting material, which undergoes a series of reactions including Corey-Zhang oxidation, addition of 2-propenyllithium, and a Brook rearrangement . The intermediate product is then subjected to a biomimetic cationic cyclization promoted by a Lewis acid, leading to the formation of the pentacyclic structure . The final step involves the acetylation of germanicol to produce this compound.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of germanicol from plant sources, followed by chemical modification. The extraction process may include techniques such as soxhlet extraction using solvents like water, methanol, and petroleum ether . The extracted germanicol is then acetylated using acetic anhydride in the presence of a catalyst to yield this compound.

Chemical Reactions Analysis

Types of Reactions: Germanicol acetate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or alcohols.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol.

Substitution: Substitution reactions can occur at the acetate group, leading to the formation of different esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Acetic anhydride and catalysts like pyridine are used for acetylation reactions.

Major Products:

Oxidation: Formation of ketones or alcohols.

Reduction: Formation of alcohols.

Substitution: Formation of various esters depending on the substituent used.

Scientific Research Applications

Germanicol acetate has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other bioactive compounds and as a model compound in studying triterpenoid synthesis.

Industry: this compound is used in the formulation of cosmetics and personal care products due to its bioactive properties.

Mechanism of Action

The mechanism of action of germanicol acetate involves its interaction with various molecular targets and pathways. It exerts its effects through:

Cytotoxic Activity: this compound induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.

Antimicrobial Activity: this compound disrupts the cell membrane integrity of microorganisms, leading to cell death.

Comparison with Similar Compounds

Germanicol acetate is similar to other pentacyclic triterpenoids such as:

Oleanolic Acid: Both compounds share a similar pentacyclic structure, but oleanolic acid has a carboxylic acid group instead of an acetate group.

Ursolic Acid: Similar to this compound, ursolic acid has a hydroxyl group at the C-3 position instead of an acetate group.

Betulinic Acid: This compound has a similar structure but contains a hydroxyl group at the C-3 position and a carboxylic acid group at the C-28 position.

Uniqueness: this compound is unique due to its specific acetate group at the C-3 position, which imparts distinct chemical and biological properties compared to other triterpenoids.

Biological Activity

Germanicol acetate, a derivative of germanicol, is a triterpene compound that has garnered interest due to its various biological activities. This article provides a detailed overview of the biological activity of this compound, including its anticancer properties, anti-inflammatory effects, and other pharmacological activities.

Chemical Structure and Properties

This compound is characterized by its pentacyclic triterpene structure, which is known for conferring a range of biological activities. The compound is typically derived from plants and can be extracted using various methods, including Soxhlet extraction with solvents like hexane and methanol .

Selective Cytotoxicity

Research has demonstrated that germanicol exhibits selective antiproliferative effects against human colon cancer cell lines HCT-116 and HT-29. A study reported that germanicol induced apoptosis in these cancer cells while showing minimal cytotoxicity towards normal colon fibroblast cells (CCD-18Co) . This selective action is critical for potential therapeutic applications as it suggests that germanicol can target cancer cells without significantly harming normal cells.

The mechanism through which germanicol induces apoptosis involves several pathways:

- Cell Cycle Arrest : Germanicol treatment resulted in cell cycle arrest in the G0/G1 phase, inhibiting cell proliferation.

- Apoptotic Induction : Fluorescence microscopy revealed chromatin condensation and DNA fragmentation indicative of apoptosis. The percentage of apoptotic cells increased with higher doses of germanicol, as quantified by Annexin V-FITC assays .

- Inhibition of Migration : Germanicol also inhibited the migration of cancer cells, further supporting its potential as an anticancer agent .

Anti-inflammatory Effects

This compound has shown significant anti-inflammatory properties in various studies. Extracts containing germanicol and its derivatives have been evaluated for their ability to inhibit nitric oxide (NO) production in RAW 264.7 macrophage cells, a common model for studying inflammation. The results indicated that these extracts possess potent anti-inflammatory activity .

Antioxidant Activity

In addition to its anticancer and anti-inflammatory properties, this compound exhibits antioxidant activity. Studies have shown that extracts containing germanicol can effectively scavenge free radicals, contributing to their overall therapeutic potential .

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties against several pathogens. It has been tested against bacteria such as Staphylococcus aureus and fungi like Candida albicans, demonstrating significant inhibitory effects .

Summary of Biological Activities

Case Studies

- Colon Cancer Study : A study focused on the effects of germanicol on HCT-116 and HT-29 cells found that it induced apoptosis through chromatin condensation and DNA damage while sparing normal cells .

- Inflammation Study : Another study evaluated the anti-inflammatory effects of extracts containing germanicol on RAW 264.7 cells, showing significant inhibition of NO production .

Properties

IUPAC Name |

[(3S,4aR,6aS,6aR,6bR,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O2/c1-21(33)34-26-13-14-30(7)24(28(26,4)5)12-15-32(9)25(30)11-10-22-23-20-27(2,3)16-17-29(23,6)18-19-31(22,32)8/h20,22,24-26H,10-19H2,1-9H3/t22-,24+,25-,26+,29-,30+,31-,32-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMDSFSBFAGDCK-SPFANWNTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C3CCC4C5=CC(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4C5=CC(CC[C@@]5(CC[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10483-91-7 |

Source

|

| Record name | Germanicol acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10483-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.